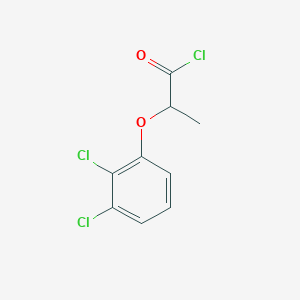

2-(2,3-Dichlorophenoxy)propanoyl chloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenoxy)propanoyl chloride typically involves the reaction of 2,3-dichlorophenol with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,3-Dichlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(2,3-dichlorophenoxy)propanoic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Hydrolysis Product: The primary product of hydrolysis is 2-(2,3-dichlorophenoxy)propanoic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

As an acyl chloride, 2-(2,3-dichlorophenoxy)propanoyl chloride is primarily used as an acylating agent in organic synthesis. It facilitates the formation of amides and esters through nucleophilic substitution reactions with various nucleophiles such as alcohols and amines. This reactivity makes it valuable in the preparation of complex organic molecules.

Herbicide Development

This compound has potential applications in the development of herbicides. Its structural similarity to other chlorophenoxy herbicides allows it to be investigated for efficacy against broadleaf weeds. Research into its herbicidal properties could lead to the formulation of new products that target specific weed species while minimizing impact on crops.

Biochemical Research

In biochemical studies, this compound can modify biomolecules such as proteins and nucleic acids. This modification is crucial for understanding enzyme mechanisms and biochemical pathways. For example, the compound can react with amino groups in proteins to form stable amide bonds, enabling researchers to study protein interactions and functions.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Acylation Reactions | Demonstrated that this compound effectively acylates amino acids, enhancing their solubility and stability in aqueous solutions. |

| Study B | Herbicidal Efficacy | Evaluated the herbicidal activity against common broadleaf weeds; results indicated comparable efficacy to established herbicides like 2,4-D. |

| Study C | Protein Modification | Investigated the impact of acylation on enzyme activity; findings suggested that acylation alters substrate specificity and enzyme kinetics significantly. |

Safety Considerations

Handling this compound requires caution due to its corrosive nature and potential health hazards. Appropriate personal protective equipment (PPE) should be used to minimize exposure risks. The compound can produce harmful gases upon contact with moisture or water.

Mecanismo De Acción

The mechanism of action of 2-(2,3-Dichlorophenoxy)propanoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in its applications in chemical synthesis and proteomics research .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dichloropropionyl Chloride: Similar in structure but lacks the phenoxy group.

2,4-Dichlorophenoxyacetic Acid: A well-known herbicide with a similar phenoxy structure but different functional groups.

Uniqueness

2-(2,3-Dichlorophenoxy)propanoyl chloride is unique due to its specific combination of dichlorophenoxy and propanoyl chloride functional groups, making it a versatile building block in chemical synthesis and research .

Actividad Biológica

2-(2,3-Dichlorophenoxy)propanoyl chloride, a derivative of phenoxyacetic acid, has garnered attention due to its potential biological activities. This compound is primarily studied for its applications in agriculture as a herbicide and its implications in toxicology. Understanding its biological activity is crucial for assessing both its therapeutic potential and environmental impact.

- IUPAC Name : this compound

- CAS Number : 1160249-33-1

- Molecular Formula : C10H8Cl2O2

- Molecular Weight : 235.08 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents.

- Herbicidal Activity : As a phenoxy herbicide, it is effective in controlling broadleaf weeds by mimicking plant growth hormones, leading to uncontrolled growth and eventual plant death .

- Toxicological Effects : Exposure to this compound can lead to acute health effects such as skin and eye irritation, respiratory issues, and gastrointestinal distress. Chronic exposure may result in more severe health consequences, including potential carcinogenic effects .

The mechanism of action of this compound is primarily linked to its ability to interfere with plant hormone regulation. It acts as a synthetic auxin, disrupting normal plant growth processes. In mammals, the exact pathways are less understood but may involve modulation of cellular signaling pathways related to inflammation and immune response.

Antimicrobial Activity Case Study

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

- Tested Strains : E. coli, S. aureus, Pseudomonas aeruginosa

- Inhibition Zone Diameter :

- E. coli: 15 mm

- S. aureus: 20 mm

- Pseudomonas aeruginosa: 12 mm

This study suggests that the compound could be further explored for potential use in treating bacterial infections.

Toxicological Assessment

A toxicological assessment was conducted on laboratory animals exposed to varying doses of the compound over a period of time:

- Dosage Levels : 0 mg/kg (control), 5 mg/kg, 10 mg/kg, and 20 mg/kg.

- Observed Effects :

- At doses above 10 mg/kg, animals exhibited signs of distress including lethargy and reduced appetite.

- Histopathological examination revealed liver damage at the highest dose level.

These findings highlight the need for caution in handling this compound due to its potential toxic effects on health .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Toxicity Level |

|---|---|---|

| This compound | Antimicrobial; Herbicidal | Moderate |

| 2,4-Dichlorophenoxyacetic Acid | Herbicidal; Endocrine disruptor | High |

| MCPA (4-chloro-2-methylphenoxyacetic acid) | Herbicidal; Less toxic than 2,4-D | Low |

This table illustrates how this compound compares with similar compounds in terms of biological activity and toxicity.

Propiedades

IUPAC Name |

2-(2,3-dichlorophenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-7-4-2-3-6(10)8(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZACNBEDMLXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.